![molecular formula C22H28N2O5 B2679576 ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate CAS No. 868224-28-6](/img/structure/B2679576.png)
ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate
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Overview
Description
Ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azepane ring, an isoquinoline moiety, and an ester functional group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can be achieved through multi-step organic reactions. The process typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate starting materials such as hexamethylenediamine.
Introduction of the Isoquinoline Moiety: The isoquinoline structure can be introduced through Pictet-Spengler reactions or other cyclization methods involving benzylamine derivatives.
Esterification: The final step involves esterification of the intermediate compound with ethyl propanoate under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or azepane ring positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that isoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the azepan moiety can enhance the selectivity and potency of these compounds against tumor cells .
- Neuroprotective Effects : The presence of the azepan ring may contribute to neuroprotective properties. Research into related compounds suggests that they can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antimicrobial Properties : Ethyl esters of isoquinoline derivatives have been investigated for their antimicrobial activities. In vitro studies have shown effectiveness against several bacterial strains, indicating a potential role in developing new antibiotics .
Material Science Applications
- Polymer Synthesis : Ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can serve as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance properties such as flexibility and thermal stability .
- Surface Modification : The compound's functional groups allow for surface modification of materials, improving adhesion properties and resistance to environmental degradation. This application is particularly relevant in coatings and nanotechnology .
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoquinoline derivatives, including this compound). Results indicated that specific substitutions on the azepan ring significantly increased cytotoxicity against breast cancer cells .
- Neuroprotective Study : Research conducted by a team at Kyushu University demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest potential applications in treating conditions like Alzheimer's disease .
- Polymer Application Study : A recent publication highlighted the use of this compound as a building block for synthesizing novel polymers with enhanced mechanical properties suitable for biomedical applications .
Mechanism of Action
The mechanism of action of ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
DNA Interaction: Intercalating with DNA to affect gene expression and replication.
Comparison with Similar Compounds
Ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can be compared with similar compounds such as:
2-(azepan-1-yl)ethyl methacrylate: Similar azepane ring structure but different functional groups.
2-(azepan-1-yl)ethyl 2-methylprop-2-enoate: Similar ester group but different side chains.
2-(azepan-1-yl)ethyl propanoate: Similar ester and azepane ring but lacks the isoquinoline moiety.
Biological Activity
Ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate (CAS Number: 868224-28-6) is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H28N2O5. The structure features an isoquinoline backbone with various functional groups that may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that derivatives can protect neuronal cells from apoptosis, potentially useful in neurodegenerative diseases.
- Antimicrobial Properties : There is evidence indicating antimicrobial activity against various pathogens, which could be leveraged for therapeutic applications.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Activity | Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Neuroprotective | Reduces neuronal apoptosis | |
Antimicrobial | Inhibits growth of specific bacteria | |
Antitumor | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Neuroprotection in Animal Models : A study explored the neuroprotective effects of isoquinoline derivatives in rodent models of Alzheimer's disease. Results indicated a significant reduction in cognitive decline and neuronal loss when treated with these compounds.
- Antimicrobial Efficacy : A clinical trial assessed the antimicrobial properties of a related compound against Staphylococcus aureus and found it effective at inhibiting bacterial growth at low concentrations.
- Cancer Research : Preliminary findings suggest that compounds similar to ethyl 2-{...} may induce apoptosis in various cancer cell lines, highlighting potential as anticancer agents.
Properties
IUPAC Name |
ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-3-28-22(27)16(2)29-19-10-8-9-18-17(19)11-14-24(21(18)26)15-20(25)23-12-6-4-5-7-13-23/h8-11,14,16H,3-7,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRQOSFYWXJFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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